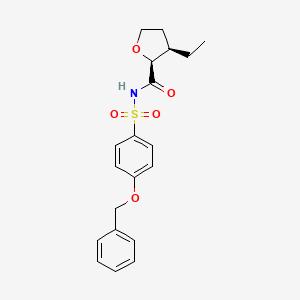![molecular formula C19H20N2O5S B7339857 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide](/img/structure/B7339857.png)
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and exhibit antibacterial activity. Additionally, it has been found to have an effect on the immune system and can modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use as a diagnostic tool for various diseases. Additionally, it can be studied for its potential use in the development of new drugs for the treatment of inflammatory diseases, cancer, and bacterial infections.
Synthesemethoden
The synthesis of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide has been achieved through different methods. One of the most common methods is the reaction of 4-methoxy-3-nitrobenzoic acid with (1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl chloride followed by the reaction with sulfamide. The resulting compound is then reduced to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11-5-3-4-6-13(11)14-10-15(14)19(23)21-27(24,25)17-9-12(18(20)22)7-8-16(17)26-2/h3-9,14-15H,10H2,1-2H3,(H2,20,22)(H,21,23)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGHZPRFLPCMH-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-3-[(2-tert-butyltetrazol-5-yl)methylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339775.png)
![[(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopropyl]methanol](/img/structure/B7339776.png)
![(3R)-N-[(2-tert-butyltetrazol-5-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B7339794.png)
![(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol](/img/structure/B7339799.png)
![1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]-N-[[5-(methylsulfanylmethyl)-1,3-thiazol-2-yl]methyl]methanamine](/img/structure/B7339811.png)
![4-[[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]methyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B7339818.png)
![N-[3-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethoxy]phenyl]acetamide](/img/structure/B7339835.png)
![(1S,5R)-7,7-dimethyl-N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339841.png)
![2-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7339849.png)

![(1R,2S)-2-[[2-(4-cyclopropylpyrazol-1-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339875.png)
![(1S,2R)-2-[[2-(2-tert-butyltetrazol-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339878.png)
![(1S,2R)-2-[[1-(2-methoxyethyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339885.png)
![(1R,2S)-2-[(7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7339891.png)
